molecular formula C34H46N4O10S2 B1144869 N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester CAS No. 32381-30-9

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester

Cat. No.: B1144869
CAS No.: 32381-30-9
M. Wt: 734.9 g/mol
InChI Key: XWPSZYXJKVIUMV-UIOOFZCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester typically involves multiple steps, starting from the basic amino acids and protecting groups. The process generally includes:

    Protection of Amino Groups: The amino groups of L-cysteine and glycine are protected using tert-butyl and benzyl groups, respectively.

    Formation of Peptide Bonds: The protected amino acids are then coupled to form the desired peptide chain.

    Deprotection: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.

    Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and activity.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfide-linked peptides, while reduction yields free thiol groups .

Scientific Research Applications

N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine: Lacks the dibenzyl and di-tert-butyl ester groups, making it less hydrophobic.

    N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dimethyl Ester: Contains dimethyl ester groups instead of dibenzyl and di-tert-butyl ester groups, affecting its solubility and reactivity.

Uniqueness

N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester is unique due to its specific ester groups, which enhance its hydrophobicity and stability. These properties make it particularly useful in neurology research and analytical applications .

Properties

CAS No.

32381-30-9

Molecular Formula

C34H46N4O10S2

Molecular Weight

734.9 g/mol

IUPAC Name

benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate

InChI

InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1

InChI Key

XWPSZYXJKVIUMV-UIOOFZCWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2

Synonyms

N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide

Origin of Product

United States

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